Tert-butyldimethylsilyl chloride

概述

描述

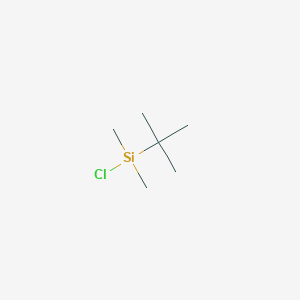

Tert-butyldimethylsilyl chloride is an organosilicon compound with the chemical formula C6H15ClSi. It is a chlorosilane containing two methyl groups and a tert-butyl group. This compound is widely used in organic synthesis, particularly for the protection of alcohols and other functional groups due to its stability and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

Tert-butyldimethylsilyl chloride can be synthesized through the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile or dimethylformamide at temperatures ranging from 24 to 80°C .

Industrial Production Methods

Industrial production of this compound involves the reaction of tert-butyl chloride with dimethylchlorosilane under controlled conditions. The process includes steps such as distillation and purification to obtain the final product with high purity .

化学反应分析

Reaction with Alcohols: Formation of Silyl Ethers

TBDMSCl reacts with alcohols to form tert-butyldimethylsilyl (TBS) ethers, a reaction critical for hydroxyl protection. The process requires a base, typically imidazole, to scavenge HCl generated during silylation.

Mechanism and Conditions

-

Corey’s Method : Using 1.2 equivalents of TBDMSCl with 2.5 equivalents of imidazole in DMF at 35°C achieves high yields (85–95%) .

-

DMF Catalysis : Recent studies indicate DMF activates TBDMSCl via transient coordination to silicon, accelerating silylation without forming N-silylimidazole intermediates .

-

Solvent-Free Alternative : A DMSO-hexane system enables efficient silylation at room temperature without additional catalysts, achieving 75–94% yields .

Table 1: Comparison of Silylation Conditions

| Solvent System | Catalyst/Additive | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| DMF + Imidazole | Imidazole | 35°C | 85–95 | |

| DMSO-Hexane | None | RT | 75–94 | |

| Pyridine | Pyridine | Reflux | 37–60 |

Regioselectivity

TBDMSCl exhibits preference for primary hydroxyl groups, as demonstrated in nucleoside chemistry where it selectively protects the 5′-hydroxyl of deoxyribonucleosides over secondary or tertiary positions .

Reaction with Amines

While less common, TBDMSCl can protect amines under controlled conditions. This application is limited due to competing hydrolysis but is viable in anhydrous environments with sterically hindered amines .

Reaction with Terminal Alkynes

TBDMSCl silylates terminal alkynes, forming silylated acetylides. These intermediates are valuable in Sonogashira couplings and alkyne functionalization .

Deprotection of TBS Ethers

TBS ethers are cleaved under mild fluoride-based conditions, ensuring compatibility with acid- or base-sensitive groups:

-

Standard Method : Treatment with tetra-n-butylammonium fluoride (TBAF) in THF quantitatively removes TBS groups .

-

Chemoselective Cleavage : Sodium tetrachloroaurate(III) selectively deprotects TBS ethers in the presence of other silyl groups (e.g., TIPS, TBDPS) .

Stability and Chemoselectivity

TBS ethers are ~10⁴ times more hydrolytically stable than trimethylsilyl (TMS) ethers, resisting aqueous workups and chromatographic purification . Key stability benchmarks include:

-

Acid Stability : Stable in 1 M HCl/THF (1:1) for 12 h at 25°C .

-

Base Stability : Resists 1 M NaOH/MeOH (1:1) for 1 h at 25°C .

-

Phosphorylation Stability : Unaffected by phosphorylating agents, enabling nucleotide synthesis .

Table 2: Functional Group Compatibility During Silylation

| Functional Group | Reactivity with TBDMSCl | Outcome | Reference |

|---|---|---|---|

| Allylic Alcohols | Unreactive | No ring-opening | |

| Cyclopropanes | Unreactive | No ring-opening | |

| Tetrahydrofuran Moieties | Unreactive | No side reactions |

Novel Reaction Methodologies

A solvent-driven approach using DMSO-hexane eliminates the need for imidazole, achieving high yields (94%) for sterically hindered alcohols like 3-phenyl-1-propanol . This method also prevents undesired reactions with sensitive substrates (e.g., allylic alcohols) .

科学研究应用

Protective Group in Organic Synthesis

Overview : TBDMSCl serves as a protective group for alcohols, amines, amides, and carboxylic acids. This functionality is crucial in multi-step organic synthesis, allowing selective modification of other functional groups without interference.

Key Findings :

- TBDMSCl selectively reacts with hydroxyl groups in nucleosides, preferentially targeting the 5′-hydroxyl of deoxynucleosides, which is vital for synthesizing complex nucleoside analogs .

- A study demonstrated its effectiveness in synthesizing 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine through a one-pot reaction, achieving a yield of 78% .

Silicon-Based Materials

Overview : TBDMSCl is instrumental in preparing silicon-containing compounds used in advanced materials such as silicones and hybrid polymers. These materials benefit from enhanced thermal stability and mechanical properties.

Applications :

- It acts as a precursor for creating silicon substrates in nanocomposites, which are effective in photocatalytic systems for hydrogen production .

- The use of TBDMSCl in the synthesis of isoxazoline N-oxides from α-bromonitroalkanes demonstrates its versatility in forming silicon-based intermediates that can lead to functional materials .

Pharmaceutical Development

Overview : In the pharmaceutical industry, TBDMSCl facilitates the synthesis of complex organic molecules, improving drug development processes by enabling the creation of diverse chemical libraries.

Case Studies :

- Research indicates that using TBDMSCl enhances the efficiency of synthesizing pharmaceutical intermediates by providing a stable protecting group that can be easily removed after the desired reactions are completed .

- The compound's application in synthesizing specific drug candidates has been documented, showcasing its role in streamlining synthetic pathways while maintaining high yields and purity.

Surface Modification

Overview : TBDMSCl is utilized for modifying surfaces to improve hydrophobicity and chemical resistance. This application is particularly beneficial in coatings and sealants across various industrial sectors.

Key Applications :

- The modification of surfaces using TBDMSCl has led to enhanced performance characteristics in protective coatings used for metals and polymers .

- Its ability to create hydrophobic surfaces has implications for reducing fouling on marine vessels and improving durability in harsh environments .

作用机制

The mechanism by which tert-butyldimethylsilyl chloride exerts its effects involves the formation of a silyl ether bond with hydroxyl groups. The reaction proceeds through nucleophilic attack by the alcohol on the silicon atom, resulting in the displacement of the chloride ion. This process is facilitated by the presence of a base, which deprotonates the alcohol, making it a stronger nucleophile .

相似化合物的比较

Similar Compounds

Trimethylsilyl chloride: Less bulky and less stable compared to tert-butyldimethylsilyl chloride.

Tert-butyldiphenylsilyl chloride: More sterically hindered and more reactive than this compound.

Uniqueness

This compound is unique due to its balance of steric bulk and stability. It provides better protection for hydroxyl groups compared to trimethylsilyl chloride and is less reactive than tert-butyldiphenylsilyl chloride, making it a versatile reagent in organic synthesis .

生物活性

Tert-butyldimethylsilyl chloride (TBSCl), a chlorosilane compound, is primarily utilized in organic synthesis as a protecting group for alcohols and other functional groups. Its biological activity, while less explored than its chemical applications, presents interesting implications in medicinal chemistry and biochemistry.

TBSCl has the molecular formula and is recognized for its bulky tert-butyl group, which enhances steric hindrance compared to smaller silyl chlorides like trimethylsilyl chloride. This property allows TBSCl to form stable silyl ethers upon reaction with alcohols, significantly increasing the hydrolytic stability of the resulting compounds . The general reaction can be represented as:

This stability is particularly beneficial in synthetic pathways that involve sensitive functional groups, thereby facilitating complex organic transformations without premature hydrolysis .

1. Protecting Group in Synthesis

In the context of drug development, TBSCl is frequently employed to protect hydroxyl groups during the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of various anticancer agents where selective protection of hydroxyl groups is crucial for maintaining compound integrity during subsequent reactions .

2. Anticancer Research

Recent studies have highlighted the role of TBS-protected compounds in anticancer research. For example, phenolic compounds protected as TBS ethers demonstrated significant antiproliferative activity against human breast cancer cell lines (MCF-7) with IC50 values ranging from 0.075 µM to 0.095 µM, indicating potent biological activity while minimizing toxicity to non-cancerous cells .

3. Mechanistic Insights

Mechanistic studies suggest that TBS-protected compounds may interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance, certain derivatives have been shown to disrupt microtubule polymerization, a critical process in cell division, thus presenting a potential mechanism for their anticancer effects .

Case Studies

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | TBDMS-phenol | MCF-7 | 0.075 | Induces apoptosis via microtubule disruption |

| Study 2 | TBDMS-alkyne | Hs578T | 0.033 | Inhibits tubulin polymerization |

常见问题

Q. Basic: What are the optimal reaction conditions for silylating alcohols using TBDMSCl?

The standard protocol involves 1.2 equivalents of TBDMSCl, 2.5 equivalents of imidazole, and dimethylformamide (DMF) as the solvent at room temperature. This method, pioneered by Corey, generates a reactive N-silylimidazole intermediate, enabling high yields (85–95%) for primary, secondary, and phenolic alcohols. DMF acts as both solvent and catalyst, with newer studies confirming its role in accelerating silylation via hydrogen-bond activation .

Q. Advanced: How does solvent choice impact the catalytic mechanism of TBDMSCl-mediated silylation?

DFG solvent facilitates a dual role: polar aprotic conditions stabilize ionic intermediates, while its basicity activates the alcohol through hydrogen-bonding. Recent studies show DMF participates in transition-state stabilization, lowering activation energy by 15–20 kJ/mol compared to non-polar solvents. Acetonitrile, in contrast, requires elevated temperatures (40–80°C) for comparable reactivity, highlighting solvent-dependent kinetic profiles .

Q. Basic: Which functional groups are compatible with TBDMSCl protection?

TBDMSCl primarily protects alcohols (primary, secondary, phenolic), amines, and amides. Its selectivity for alcohols over amines in polyfunctional substrates (e.g., amino alcohols) allows sequential protection strategies. For example, in NPX synthesis, xylose hydroxyls are selectively protected before further functionalization .

Q. Advanced: What mechanistic insights explain the failure of TBDMSCl with tertiary alcohols?

Steric hindrance from the tert-butyl group creates a kinetic barrier, with tertiary alcohols showing <5% conversion even under forcing conditions (excess reagent, 80°C). Computational studies reveal a 30% increase in transition-state strain compared to primary alcohols. Alternative reagents like tert-butyldiphenylsilyl chloride (TBDPSCl) with reduced steric bulk achieve partial success for tertiary alcohols .

Q. Basic: How stable are TBDMS-protected intermediates under acidic or basic conditions?

TBDMS ethers exhibit exceptional stability: resistant to pH 3–12 aqueous conditions (24 hours at 25°C) and common nucleophiles (e.g., Grignard reagents). Hydrolysis requires fluoride sources (e.g., TBAF) or Lewis acids (e.g., NiCl₂·6H₂O), with cleavage rates 10⁴-fold slower than trimethylsilyl (TMS) ethers .

Q. Advanced: How can researchers design orthogonal protection strategies using TBDMSCl?

TBDMS groups are orthogonal to acid-labile (e.g., THP) and hydrogenolysis-sensitive (e.g., benzyl) protecting groups. In the synthesis of CHNQD-01281, TBDMSCl protected a 7-OH group while leaving esterifiable carboxylates intact. Sequential deprotection using TBAF followed by acidic workup demonstrates this orthogonality .

Q. Methodological: What analytical techniques validate successful TBDMS protection?

Key methods include:

- ¹H NMR : Disappearance of hydroxyl proton (δ 1–5 ppm) and appearance of tert-butyl singlet (δ 0.9–1.1 ppm).

- FT-IR : Loss of O-H stretch (~3200–3600 cm⁻¹) and Si-C absorption (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks with +150.73 Da (TBDMS group) .

Q. Advanced: How do steric and electronic effects influence regioselectivity in polyol silylation?

Primary alcohols react 5–10× faster than secondary alcohols due to reduced steric hindrance. In cholesterol derivatives, equatorial hydroxyls are protected 3–5× faster than axial positions. Electronic effects dominate in phenolic substrates, where electron-withdrawing groups (e.g., nitro) enhance reactivity by 2–3× .

Q. Basic: What precautions are necessary for handling TBDMSCl?

- Moisture Control : Use anhydrous solvents (dried over molecular sieves) and inert atmosphere (N₂/Ar).

- Storage : Package under nitrogen; store at 2–8°C to minimize hydrolysis.

- Safety : Avoid skin contact (irritant) and use SCBA in fire scenarios due to HCl gas release .

Q. Advanced: How can TBDMSCl be used in stereochemical analysis of complex molecules?

TBDMS protection alters molecular conformation, enabling NMR-based conformational studies. For cholesterol derivatives, silylation of the 3-OH group rigidifies the A-ring, simplifying NOE analysis of B-ring dynamics. X-ray crystallography of TBDMS ethers also resolves stereochemical ambiguities in polycyclic systems .

属性

IUPAC Name |

tert-butyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClSi/c1-6(2,3)8(4,5)7/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNZYOJHNLTNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038843 | |

| Record name | Chloro(1,1-dimethylethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [Merck Index] White crystals with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | tert-Butyldimethylchlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18162-48-6 | |

| Record name | tert-Butyldimethylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18162-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyldimethylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(1,1-dimethylethyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(1,1-dimethylethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylchlorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLDIMETHYLCHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/550OPF5Z9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。